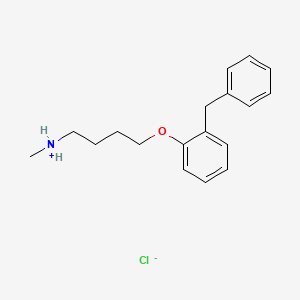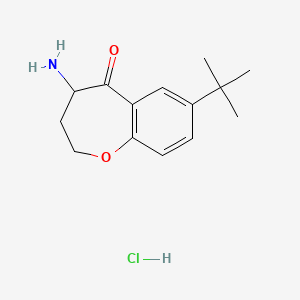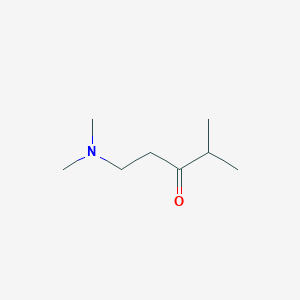![molecular formula C12H10BrClN2O B7906444 6-bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B7906444.png)
6-bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound with a molecular formula of C12H10BrClN2O and a molecular weight of 313.58 g/mol . This compound is characterized by its unique structure, which includes a pyridoquinazoline core substituted with bromine and chlorine atoms. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
化学反应分析
Types of Reactions
6-Bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
科学研究应用
6-Bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
相似化合物的比较
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: This compound shares a similar pyridoquinazoline core but differs in its substituents and molecular weight.
6-Bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one derivatives: Various derivatives of the compound have been synthesized for different research purposes.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
属性
IUPAC Name |
6-bromo-3-chloro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c13-9-2-1-5-16-11(9)15-10-6-7(14)3-4-8(10)12(16)17/h3-4,6,9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFXGRMWQXDSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
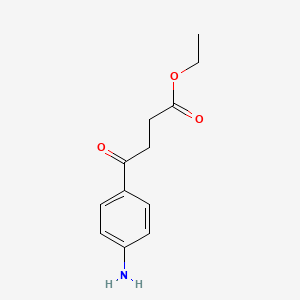
![2-chloro-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone](/img/structure/B7906368.png)
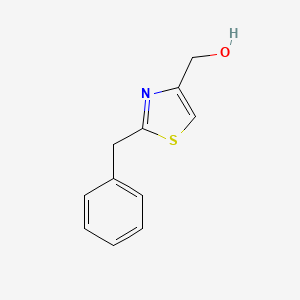
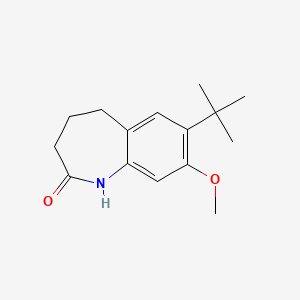
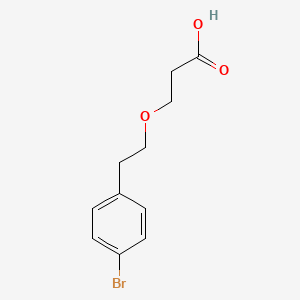
![2-Methoxyethyl 2-[4-(2-chloroacetyl)phenyl]sulfanylpropanoate](/img/structure/B7906407.png)
![2-[(4-methoxyphenyl)methyl]-4-oxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B7906409.png)
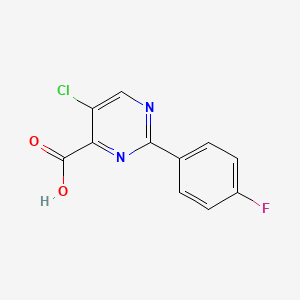
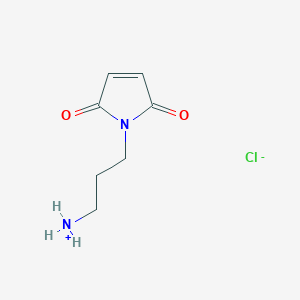
![5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine](/img/structure/B7906449.png)
